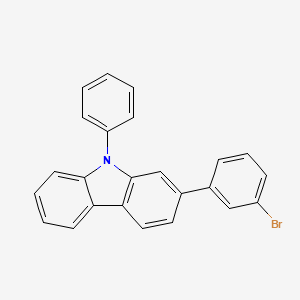

![molecular formula C6H7BrN2S B1380683 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 1368338-34-4](/img/structure/B1380683.png)

2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

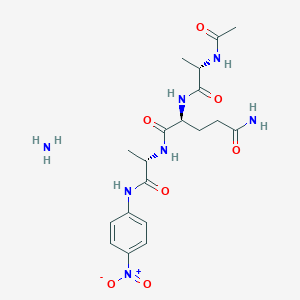

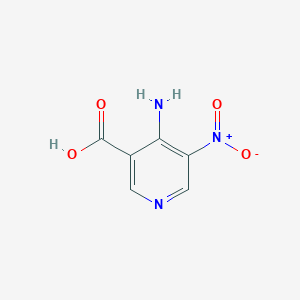

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C6H7BrN2S . It has a molecular weight of 219.10 g/mol . The IUPAC name for this compound is 2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine .

Molecular Structure Analysis

The InChI code for 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is 1S/C6H7BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2 . The canonical SMILES structure is C1CNCC2=C1N=C(S2)Br .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 53.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.95133 g/mol . The compound’s complexity, as computed by Cactvs, is 133 .Scientific Research Applications

Synthesis of Bioactive Molecules

2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: serves as a key intermediate in the synthesis of various bioactive molecules. Its bromine atom is a reactive site that can be used for further functionalization, leading to the creation of compounds with potential pharmacological activities .

Anticancer Research

Thiazolidine derivatives, which include the thiazolo[4,5-c]pyridine moiety, have been studied for their anticancer properties. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for developing new anticancer agents .

Antimicrobial Agents

The structural motif of thiazolo[4,5-c]pyridine is present in compounds that exhibit antimicrobial activity. Research into the modification of this core structure, including bromination, can lead to the discovery of new antimicrobial agents with improved efficacy and selectivity .

Neuroprotective Agents

Compounds containing the thiazolo[4,5-c]pyridine ring system have shown neuroprotective effects. This application is particularly relevant in the search for treatments for neurodegenerative diseases, where oxidative stress plays a significant role .

Anti-inflammatory Agents

The anti-inflammatory potential of thiazolidine derivatives is another area of interest. By modifying the 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine core, researchers aim to enhance the anti-inflammatory response and minimize side effects .

Development of Multifunctional Drugs

The versatility of the thiazolo[4,5-c]pyridine scaffold allows for the design of multifunctional drugs. These are compounds that can target multiple pathways or diseases, potentially leading to more effective treatments with fewer drugs .

properties

IUPAC Name |

2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h8H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVBVXMFILNMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)

![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)

![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)

![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)